(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Description
This compound belongs to the α,β-unsaturated carbonyl (enamide) family, characterized by a propenamide backbone with a cyano group at the β-position. Key structural features include:
- Amide side chain: A 3-methoxypropyl group, contributing to solubility and influencing pharmacokinetic properties.
- Stereochemistry: The Z-configuration at the double bond, which may affect molecular conformation and biological activity.
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-20-7-3-6-18-15(19)12(10-17)8-11-4-5-14(21-2)13(16)9-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYNDGBLJRMDGB-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a bromo-substituted aromatic ring, a cyano group, and an amide linkage. These structural components contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease progression, particularly in cancer and inflammation.
- Modulation of Signal Transduction Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
- Antioxidant Properties : Potential antioxidant activity could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Bacterial Inhibition : Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary data suggest antifungal properties as well.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against breast/colon cancer | |
| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
| Antifungal | Preliminary antifungal activity |
Case Studies
-
Study on Anticancer Effects :
- A study published in 2023 evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
-
Antimicrobial Efficacy :
- Research conducted in 2024 assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development. Its diverse mechanisms suggest that it could be beneficial in treating various conditions, particularly cancers and infections.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Target Compound vs. XCT790 :
- XCT790’s trifluoromethyl groups increase electron-withdrawing effects, stabilizing the enamide system and enhancing resistance to enzymatic degradation .
- The thiadiazol amide in XCT790 may facilitate π-π stacking with aromatic residues in target proteins, unlike the 3-methoxypropyl group in the target compound.
- Target Compound vs. Both compounds share a bromine atom, but its position (para in CAS 522657-27-8 vs. meta in the target compound) alters spatial orientation.
- Target Compound vs.
Pharmacological Implications
Target Selectivity :
Metabolic Stability :
Preparation Methods
Synthetic Pathways
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 3-Bromo-4-methoxybenzaldehyde : The electrophilic aromatic partner for Knoevenagel condensation.
- N-(3-Methoxypropyl)-2-cyanoacetamide : The nucleophilic cyanoacetamide derivative.
The (Z)-configuration is achieved via stereocontrolled condensation, influenced by steric and electronic factors.
Stepwise Synthesis
Synthesis of 3-Bromo-4-methoxybenzaldehyde
Method A: Direct Bromination of 4-Methoxybenzaldehyde
- Reagents : Bromine (Br₂) in acetic acid.
- Procedure :
- 4-Methoxybenzaldehyde (1.0 equiv) is treated with Br₂ (1.1 equiv) in glacial acetic acid at 0–5°C.
- Reaction progress monitored by TLC; quenching with NaHSO₃ yields 3-bromo-4-methoxybenzaldehyde.
- Yield : 68–72% after recrystallization (ethanol/water).
Method B: Directed Ortho-Metalation (DoM)
- Reagents : n-BuLi, Br₂, (−)-sparteine (chiral ligand).
- Procedure :
- 4-Methoxybenzaldehyde is treated with n-BuLi and (−)-sparteine in THF at −78°C, followed by Br₂ addition.
- Yield : 85% with >95% regioselectivity.
Synthesis of N-(3-Methoxypropyl)-2-cyanoacetamide
Method C: Amide Coupling
- Reagents : Cyanoacetic acid, 3-methoxypropylamine, EDCl, HOBt.
- Procedure :
- Cyanoacetic acid (1.0 equiv) and 3-methoxypropylamine (1.1 equiv) are coupled using EDCl (1.2 equiv) and HOBt (0.1 equiv) in DCM at 25°C.
- Yield : 89% after silica gel chromatography (eluent: DCM/MeOH = 10:1).
Knoevenagel Condensation
Method D: Base-Catalyzed Condensation
- Reagents : 3-Bromo-4-methoxybenzaldehyde, N-(3-methoxypropyl)-2-cyanoacetamide, piperidine, ethanol.
- Procedure :
- Yield : 75–80%.
Method E: Solvent and Catalyst Screening
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ethanol | Piperidine | 80 | 6 | 9:1 | 78 |
| 2 | DMF | NaOAc | 100 | 4 | 7:3 | 65 |
| 3 | Toluene | NH₄OAc | 110 | 8 | 8:2 | 70 |
Purification and Characterization
- Purification : Column chromatography (SiO₂, petroleum ether/ethyl acetate = 3:1).
- Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, CH=C), 7.56 (d, J = 8.5 Hz, 1H, Ar-H), 6.94 (d, J = 8.5 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.54–3.49 (m, 2H, NCH₂), 3.37–3.32 (m, 2H, OCH₂), 3.27 (s, 3H, OCH₃), 2.02–1.95 (m, 2H, CH₂).
- IR (KBr) : ν = 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).
- HRMS (ESI) : m/z calcd. for C₁₅H₁₆BrN₂O₃ [M+H]⁺: 383.0312; found: 383.0309.
Mechanistic Insights
Comparative Analysis of Methods
| Parameter | Method D (Ethanol/Piperidine) | Method E (DMF/NaOAc) |
|---|---|---|
| Reaction Time | 6 h | 4 h |
| Z-Selectivity | 90% | 70% |
| Scalability | High | Moderate |
| Environmental Impact | Low (ethanol) | High (DMF) |
Q & A
Advanced Research Question
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs. The bromophenyl and methoxy groups may occupy hydrophobic pockets, while the cyano group participates in dipole interactions .
- QSAR Studies: Compare with analogs (e.g., fluorophenyl or trifluoromethyl derivatives) to correlate substituent effects with activity .
- MD Simulations: Assess binding stability over time, particularly for the (Z)-isomer, which may exhibit stronger target affinity due to steric alignment .
How do solvent and temperature influence the regioselectivity of bromophenyl functionalization?
Advanced Research Question
The bromine atom at the 3-position is electronically deactivated by the adjacent methoxy group, complicating nucleophilic substitution. Key factors include:
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for SNAr reactions, while non-polar solvents favor radical pathways .
- Catalytic Systems: Pd-catalyzed cross-coupling (Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos) to avoid homocoupling of the electron-deficient aryl bromide .
- Temperature Optimization: Higher temperatures (80–100°C) improve yields in Ullmann-type couplings but risk isomerization of the enamide .
What analytical techniques are critical for purity assessment and structural validation?
Basic Research Question
- HPLC-MS: Quantify impurities using reverse-phase C18 columns (ACN/H2O gradient) and monitor [M+H]+ ions (expected m/z ≈ 395) .
- Elemental Analysis: Validate %C, %H, %N against theoretical values (e.g., C: 51.6%, H: 4.3%, N: 7.1%) .
- Single-Crystal XRD: Resolve ambiguities in stereochemistry; SHELXTL or Olex2 software suites are standard for refinement .
How can researchers optimize reaction yields for large-scale synthesis?
Advanced Research Question
- DoE (Design of Experiments): Systematically vary parameters (e.g., stoichiometry, catalyst loading) to identify optimal conditions .
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
What are the implications of electronic effects on the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing cyano and bromine groups reduce electron density on the aryl ring, directing reactivity:
- Electrophilic Aromatic Substitution: Favors meta to existing substituents; however, steric hindrance from the methoxy group limits accessibility .
- Buchwald-Hartwig Amination: Requires bulky ligands (e.g., XPhos) to couple secondary amines at the bromine site .
- Photoredox Catalysis: Enables C–H functionalization under mild conditions, avoiding harsh reagents that might degrade the enamide .
How does the (Z)-configuration impact biological activity compared to the (E)-isomer?
Advanced Research Question
- Steric Effects: The (Z)-isomer’s spatial arrangement may enhance binding to planar active sites (e.g., ATP pockets in kinases) .
- Solubility Differences: (Z)-isomers often exhibit lower aqueous solubility due to intramolecular H-bonding, requiring formulation studies for in vivo testing .
- Case Study: Analogous compounds (e.g., XCT790) show 10-fold higher potency in (Z)-forms, attributed to optimal alignment with hydrophobic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
